2-(3-Chloro-4-fluorobenzoyl)pyridine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

This 3-chloro-4-fluorobenzoylpyridine is a strategic aryl-heteroaryl ketone for medicinal chemistry. Its dual halogenation imparts a LogP of 3.1051 and distinct electronic profile, directly modulating kinase Pa (0.620) and antiproliferative potency versus non-halogenated analogs. Ideal for SAR-driven kinase inhibitor optimization, XBpT iron chelator synthesis, or SARS-CoV-2 Mpro protease warhead design. Procure the 3-chloro-4-fluoro substitution pattern—generic benzoylpyridine analogs cannot replicate these binding and permeability properties.

Molecular Formula C12H7ClFNO
Molecular Weight 235.64 g/mol
Cat. No. B7966090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-4-fluorobenzoyl)pyridine
Molecular FormulaC12H7ClFNO
Molecular Weight235.64 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C12H7ClFNO/c13-9-7-8(4-5-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H
InChIKeyQYLADMONFUCESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-4-fluorobenzoyl)pyridine: A Strategic Halogenated Building Block for Advanced Heterocyclic Synthesis


2-(3-Chloro-4-fluorobenzoyl)pyridine (CAS 1443351-74-3) is a functionalized benzoylpyridine derivative belonging to the class of aryl-heteroaryl ketones. With a molecular formula of C12H7ClFNO and a molecular weight of 235.64 g/mol, this compound features a pyridine core acylated at the 2-position with a 3-chloro-4-fluorophenyl group . The unique positioning of the chlorine and fluorine substituents on the phenyl ring imparts distinct electronic and steric properties, making it a versatile synthetic intermediate for medicinal chemistry programs targeting kinase inhibition [1], antiviral protease inhibition [2], and the development of novel iron chelators [3].

Why 2-(3-Chloro-4-fluorobenzoyl)pyridine Cannot Be Replaced by Unsubstituted or Mono-Halogenated Benzoylpyridine Analogs


Generic substitution among benzoylpyridine analogs is not viable due to the profound impact of the specific 3-chloro-4-fluoro substitution pattern on physicochemical properties and biological recognition. The dual halogenation significantly alters electronic distribution, lipophilicity, and metabolic stability compared to unsubstituted 2-benzoylpyridine or its mono-halogenated counterparts . As evidenced by structure-activity relationship (SAR) studies on related halogenated 2'-benzoylpyridine thiosemicarbazones (XBpTs), the presence and position of halogen substituents directly modulate antiproliferative potency and intracellular redox activity [1]. Furthermore, in silico predictions for 2-(3-Chloro-4-fluorobenzoyl)pyridine indicate a high probability (Pa: 0.620) of protein kinase inhibition, a biological profile distinct from non-halogenated analogs [2]. The quantitative evidence below delineates these critical differences, which directly inform scientific and procurement decisions.

Quantitative Differentiation Evidence for 2-(3-Chloro-4-fluorobenzoyl)pyridine Versus Closest Analogs


Enhanced Lipophilicity (LogP) of 2-(3-Chloro-4-fluorobenzoyl)pyridine Compared to Unsubstituted 2-Benzoylpyridine

2-(3-Chloro-4-fluorobenzoyl)pyridine exhibits a calculated LogP of 3.1051 , a value significantly higher than the LogP of 1.880 reported for the unsubstituted parent compound 2-benzoylpyridine . This represents a ~65% increase in lipophilicity, a critical parameter for optimizing membrane permeability and oral bioavailability in drug discovery programs.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Computationally Predicted Protein Kinase Inhibitory Activity of 2-(3-Chloro-4-fluorobenzoyl)pyridine

In silico PASS (Prediction of Activity Spectra for Substances) analysis predicts that 2-(3-Chloro-4-fluorobenzoyl)pyridine has a high probability of being a protein kinase inhibitor, with a Pa (Probability 'to be active') value of 0.620 and a Pi (Probability 'to be inactive') value of 0.011 [1]. This prediction is consistent with the broader class of substituted pyridines, many of which have been validated as potent kinase inhibitors in patent literature [2], but the specific prediction provides a quantitative basis for prioritizing this analog.

Kinase Inhibitor Discovery Cancer Therapeutics In Silico Drug Screening

Higher Molecular Weight and Increased Halogen Content Differentiate 2-(3-Chloro-4-fluorobenzoyl)pyridine from Mono-Halogenated Analogs

2-(3-Chloro-4-fluorobenzoyl)pyridine possesses a molecular weight of 235.64 g/mol , which is 18.0 g/mol heavier than 2-(4-fluorobenzoyl)pyridine (MW: 201.20 g/mol) and 17.99 g/mol heavier than 2-(3-chlorobenzoyl)pyridine (MW: 217.65 g/mol) . This increased mass, due to the presence of both chlorine and fluorine, enhances the potential for non-covalent halogen bonding interactions and alters the compound's pharmacokinetic profile, including its LogP as previously shown.

Halogen Bonding Crystal Engineering Fragment-Based Drug Discovery

Procurement Viability: High Purity Commercial Availability of 2-(3-Chloro-4-fluorobenzoyl)pyridine

2-(3-Chloro-4-fluorobenzoyl)pyridine is commercially available from multiple reputable suppliers with guaranteed purity specifications of 95% (AKSci) and 98% (Leyan) . This contrasts with some less common halogenated analogs that may require custom synthesis. For instance, while 2-(4-fluorobenzoyl)pyridine is also available at 97% purity (Fluorochem) , the specific 3-chloro-4-fluoro pattern offers a unique combination of electronic effects not found in mono-halogenated versions, and its off-the-shelf availability reduces project lead times.

Chemical Sourcing Laboratory Reagents Synthetic Intermediate

High-Impact Application Scenarios for 2-(3-Chloro-4-fluorobenzoyl)pyridine Driven by Evidence-Based Differentiation


Lead Optimization in Kinase Inhibitor Drug Discovery Programs

Researchers focusing on protein kinase inhibition should prioritize 2-(3-Chloro-4-fluorobenzoyl)pyridine as a core scaffold or advanced intermediate. Its predicted high probability of kinase inhibitory activity (Pa: 0.620) [1], combined with its significantly enhanced lipophilicity (LogP: 3.1051) over the unsubstituted 2-benzoylpyridine core, makes it an ideal starting point for optimizing membrane permeability and target engagement in kinase-focused medicinal chemistry campaigns.

Synthesis of Novel Iron Chelators with Halogen-Dependent Antiproliferative Activity

This compound serves as a critical precursor for synthesizing halogenated 2'-benzoylpyridine thiosemicarbazone (XBpT) analogs. SAR studies demonstrate that halogen substitution on the benzoyl ring, such as the 3-chloro-4-fluoro pattern, significantly modulates the antiproliferative potency and intracellular redox activity of these iron chelators [2]. The unique dual halogenation of 2-(3-Chloro-4-fluorobenzoyl)pyridine provides an electronic and steric profile distinct from mono-halogenated or unsubstituted BpT analogs, enabling the exploration of novel structure-activity landscapes in anticancer drug development.

Development of Antiviral Agents Targeting Viral Proteases

Given the structural similarity to benzoic acid halopyridyl esters, which have been designed as irreversible inhibitors of the SARS-CoV-2 main protease (Mpro) [3], 2-(3-Chloro-4-fluorobenzoyl)pyridine is a strategic building block for creating novel antiviral candidates. Its halogenated benzoyl moiety can serve as a warhead or key recognition element for protease active sites, offering a direct synthetic route to compounds with potential broad-spectrum antiviral activity.

Exploration of Non-Covalent Interactions in Crystal Engineering and Supramolecular Chemistry

The presence of both chlorine and fluorine substituents in 2-(3-Chloro-4-fluorobenzoyl)pyridine (MW: 235.64 g/mol) provides a unique handle for investigating halogen bonding (XB) interactions. Its higher molecular weight and dual halogen character, relative to mono-halogenated analogs , make it a valuable model compound for studying the influence of halogen substitution patterns on crystal packing, molecular recognition, and the design of functional materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Chloro-4-fluorobenzoyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.